IDO1 Enzyme Inhibition: This Compound vs. Structurally Related Pyrazolyl-Indole Analogs
In a recombinant human IDO1 enzymatic assay, this compound (CHEMBL4852532 / BDBM50578632) exhibited an IC₅₀ of 5.00 × 10⁴ nM (50 µM) using tryptophan as substrate with preincubation [1]. This places it in the weak-inhibition range relative to optimized IDO1 clinical candidates. For context, a structurally distinct indole-based IDO1 inhibitor from the same database (BDBM50203281 / CHEMBL3971895) achieved an IC₅₀ of 296 nM in a comparable recombinant human IDO1 assay format [2]. The approximately 170-fold difference illustrates how specific substitution patterns around the indole-carboxamide scaffold profoundly influence IDO1 binding. The subject compound's N-benzyl indole-6-carboxamide architecture, with its distal trimethylpyrazole, presents a distinct pharmacophore from the more potent indole-3-carboxamide-based IDO1 chemotypes.
| Evidence Dimension | Recombinant human IDO1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50,000 nM (5.00 × 10⁴ nM) |
| Comparator Or Baseline | Representative indole IDO1 inhibitor (BDBM50203281): IC₅₀ = 296 nM |
| Quantified Difference | Approximately 170-fold weaker IDO1 inhibition for the target compound |
| Conditions | Both assays used recombinant human His-tagged IDO1 expressed in E. coli with L-tryptophan substrate, though preincubation protocols may differ. |
Why This Matters
This quantitative IDO1 data enables procurement decisions when screening for indole-carboxamide chemotypes: the compound serves as a weak-inhibition control or scaffold for optimization rather than a potent starting point.
- [1] BindingDB Entry BDBM50578632 / CHEMBL4852532. Inhibition of recombinant human His-tagged IDO1 (Ala2–Gly403) expressed in E. coli using tryptophan as substrate. View Source
- [2] BindingDB Entry BDBM50203281 / CHEMBL3971895. Inhibition of N-terminus 6xHis-tagged human IDO1 expressed in E. coli M15 using L-tryptophan substrate, preincubated 1 hr. View Source
